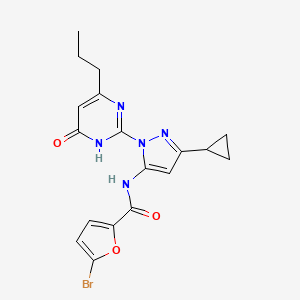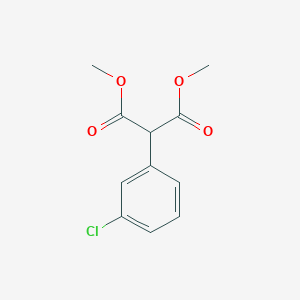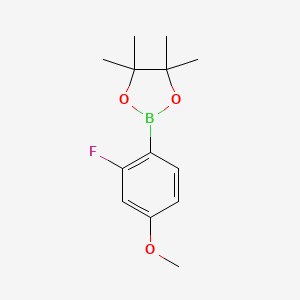![molecular formula C17H19N5O2 B2781375 2-amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881474-16-4](/img/structure/B2781375.png)
2-amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolo[2,3-b]quinoxaline ring, an amide group, and a tetrahydrofuran ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolo[2,3-b]quinoxaline ring, followed by the introduction of the amide group and the tetrahydrofuran ring. The exact methods would depend on the specific reactions and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings would likely make the structure quite rigid, and the different functional groups would have different effects on the compound’s chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group might be involved in reactions with acids or bases, and the double bonds in the pyrrolo[2,3-b]quinoxaline ring might participate in addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would be affected by the strength of the intermolecular forces .科学的研究の応用
Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase
A novel series of 3-quinoline carboxamides, which are structurally related to the chemical structure of interest, have been optimized as selective inhibitors of ATM kinase. These compounds, including potent and highly selective ATM inhibitors, exhibit efficacy in combination with the DNA strand break (DSB)-inducing agent irinotecan in disease-relevant models, showcasing their potential in targeted cancer therapy (Degorce et al., 2016).
Synthesis of Functionalized Pyrroloquinolines
Research into the synthesis of pyrroloquinoline derivatives, which are structurally related to the query compound, has led to the development of novel synthetic methodologies. For example, the first one-pot synthesis of structurally diverse pyrrolo[3,4-c]quinoline-1-one derivatives via a three-component cascade reaction has been reported. This method demonstrates a broad substrate scope and potential utility for diversity-oriented synthesis (Yu et al., 2015).
Development of Fluorescent Anion Sensors
Dicationic N-methylated derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide, structurally similar to the compound , have been synthesized and characterized for their anion sensing capabilities in water. These compounds exhibit efficient fluorescence quenching by various anions, including halides and nucleotide anions, demonstrating their potential as fluorescent anion sensors (Dorazco‐González et al., 2014).
Design and Synthesis of Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors
Quinoline-8-carboxamides, another structurally related chemical family, have been designed to inhibit PARP-1, an important enzyme in drug design due to its therapeutic activities. These compounds maintain the required pharmacophore conformation through an intramolecular hydrogen bond, showcasing a novel approach to PARP-1 inhibition (Lord et al., 2009).
Synthesis of 3-Amino-2-carboxamide Tetrahydropyrrolo[2,3-b]quinolines
The first synthesis of 3-amino-2-carboxamide pyrrolo[2,3-b]quinolines, closely related to the compound of interest, has been reported. This synthesis, via a Thorpe–Ziegler transformation, allows for a wide range of nitrogen analogs of thienopyridines, highlighting the versatility and potential bioactivity of compounds within this chemical space (Pilkington et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-amino-1-methyl-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-22-15(18)13(17(23)19-9-10-5-4-8-24-10)14-16(22)21-12-7-3-2-6-11(12)20-14/h2-3,6-7,10H,4-5,8-9,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORCKQXHVZNCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4CCCO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2781292.png)


![2-[5-(3,4-Dimethylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2781299.png)
![ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate](/img/structure/B2781300.png)
![6-(2,5-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2781301.png)

![8-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2781304.png)
![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781305.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-methoxyethanone](/img/structure/B2781306.png)
![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride](/img/structure/B2781309.png)


![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)
